

The Discovery and Synthesis of LY-364947: A Technical Guide

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An in-depth exploration of the discovery, synthesis, and biological evaluation of **LY-364947**, a potent and selective inhibitor of the Transforming Growth Factor- β (TGF- β) Type I receptor kinase (ALK5).

This technical guide provides a comprehensive overview of **LY-364947**, a pivotal small molecule inhibitor in the study of TGF- β signaling. Developed for researchers, scientists, and drug development professionals, this document details the scientific journey from its discovery and synthesis to its characterization as a selective ATP-competitive inhibitor of ALK5. Included are detailed experimental protocols, a consolidated summary of its pharmacological data, and visualizations of the pertinent biological pathways and experimental workflows.

Discovery and Rationale

LY-364947, also known as HTS-466284, emerged from a focused effort to identify selective inhibitors of the TGF- β type I receptor kinase (TGF- β RI or ALK5). The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably fibrosis and cancer, making ALK5 a compelling therapeutic target.[2][3][4] The development of small molecule inhibitors like **LY-364947** provided researchers with a powerful tool to probe the therapeutic potential of targeting this pathway.

Pharmacological Profile



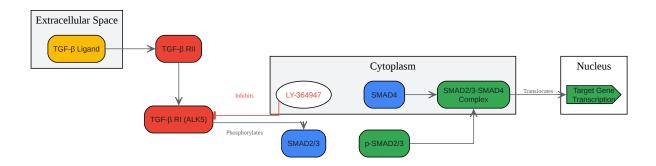
LY-364947 is a potent, ATP-competitive inhibitor of ALK5.[5][6] It demonstrates significant selectivity for ALK5 over other related kinases, a crucial attribute for a therapeutic candidate, minimizing off-target effects. The key pharmacological parameters for **LY-364947** are summarized in the table below.

Parameter	Value	Target/Assay Condition	Reference
IC50	59 nM	TGF-β Type I Receptor (ALK5), cell- free assay	[6]
400 nM	TGF-β Type II Receptor	[7]	
1400 nM	Mixed Lineage Kinase-7 (MLK-7)	[5][7]	-
135 nM	In vivo Smad2 phosphorylation in NMuMg cells	[6][8]	•
218 nM	Reversal of TGF-β- mediated growth inhibition in NMuMg cells	[6][8]	<u> </u>
47 nM	TGF-β-dependent luciferase production in mink lung cells (p3TP lux)	[7][9]	<u> </u>
89 nM	Growth inhibition in NIH 3T3 mouse fibroblasts	[7][9]	-
Ki	28 nM	Inhibition of P-Smad3 phosphorylation by TGFβR-I kinase	[6][8]



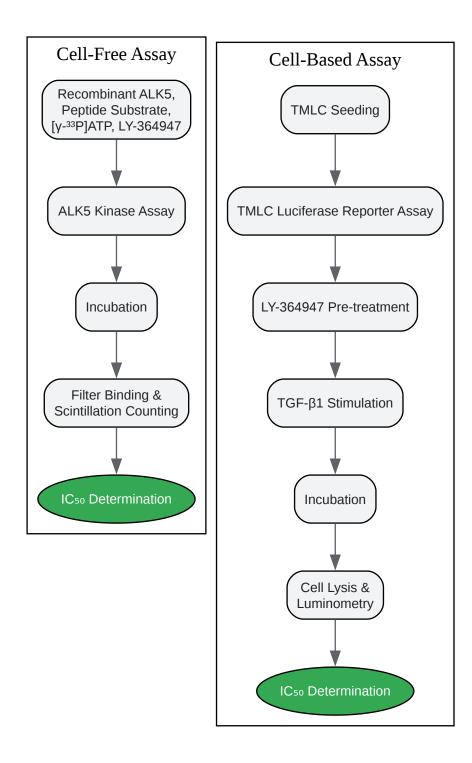
Signaling Pathway and Mechanism of Action

The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (TGF- β RII), a constitutively active serine/threonine kinase.[1][10] This binding event recruits and activates the TGF- β type I receptor (ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][10] These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[1][10] This entire complex translocates to the nucleus, where it regulates the transcription of target genes.[1][10] **LY-364947** exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.









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